molecular formula C23H27N5O4 B11200008 Ethyl 4-{[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B11200008
M. Wt: 437.5 g/mol
InChI Key: XPIGTMAHRIHRKE-UHFFFAOYSA-N
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Description

ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a benzofuro[3,2-d]pyrimidine core

Preparation Methods

The synthesis of ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves multiple steps. One efficient method includes the use of aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:

  • Ethyl 1- 1benzofuro[3,2-d]pyrimidin-4-yl-4-piperidinecarboxylate
  • [4-(2-Ethyl 1benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl](phenyl)methanone These compounds share structural similarities but may differ in their specific functional groups and resulting properties. The uniqueness of ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

ethyl 4-[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H27N5O4/c1-2-31-23(30)28-13-11-27(12-14-28)22(29)16-7-9-26(10-8-16)21-20-19(24-15-25-21)17-5-3-4-6-18(17)32-20/h3-6,15-16H,2,7-14H2,1H3

InChI Key

XPIGTMAHRIHRKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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